molecular formula C18H13NO6 B2545477 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid CAS No. 122904-27-2

1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid

Cat. No. B2545477
CAS RN: 122904-27-2
M. Wt: 339.303
InChI Key: CQSGAHGRMAUFAJ-UHFFFAOYSA-N
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Description

The compound “1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid” is a type of isoindole-1,3-dione derivative . These derivatives, also known as phthalimides, are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The linear formula for a similar compound is C29H29NO5 , which may provide some insight into the structure of the compound .


Chemical Reactions Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

This compound has been studied for its role in the synthesis of integrin antagonists and novel classes of small molecule inhibitors. For instance, derivatives of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic acids have been described as potent inhibitors of the endo-beta-glucuronidase heparanase, displaying significant heparanase inhibitory activity and anti-angiogenic effects (Courtney et al., 2004). Additionally, research into the synthesis of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic Acid Integrin Antagonists has highlighted methods for obtaining target compounds through condensation and hydrogenolysis reactions (Deng, Shen, & Zhong, 2003).

Biological Applications

Significant research has been conducted on the biological activities of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid derivatives. Studies have demonstrated their potential as heparanase inhibitors, which can lead to anti-angiogenic effects, providing a foundation for novel therapeutic agents (Courtney et al., 2004). These findings suggest a promising avenue for research into cancer treatments and the development of anti-cancer drugs.

Material Science and Polymer Synthesis

The compound also finds applications in material science, particularly in the synthesis of thermotropic polyesters. Research by Kricheldorf and Thomsen (1992) involved the preparation of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, highlighting its use in polycondensations to create polyesters with specific thermal and physical properties (Kricheldorf & Thomsen, 1992). Such research underscores the versatility of 1,3-dioxo-2-(4-propanoyloxyphenyl)isoindoline-5-carboxylic Acid derivatives in creating materials with novel properties for industrial applications.

Safety and Hazards

The compound is potentially harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid release to the environment .

Future Directions

The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . This opens up opportunities for future research in this area.

properties

IUPAC Name

1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-2-15(20)25-12-6-4-11(5-7-12)19-16(21)13-8-3-10(18(23)24)9-14(13)17(19)22/h3-9H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSGAHGRMAUFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2-(4-propanoyloxyphenyl)isoindole-5-carboxylic Acid

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